molecular formula C6H5NO2 B564996 2,4,5,6-tetradeuterio(2,3,4,5,6-13C5)pyridine-3-carboxylic acid CAS No. 1216798-74-1

2,4,5,6-tetradeuterio(2,3,4,5,6-13C5)pyridine-3-carboxylic acid

Cat. No.: B564996
CAS No.: 1216798-74-1
M. Wt: 133.09
InChI Key: PVNIIMVLHYAWGP-QTGXHTELSA-N
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Description

2,4,5,6-Tetradeuterio(2,3,4,5,6-13C5)pyridine-3-carboxylic acid is a structurally unique isotopically labeled derivative of pyridine-3-carboxylic acid (nicotinic acid). Its molecular framework incorporates four deuterium atoms at the 2,4,5,6-positions and five 13C isotopes across the pyridine ring (positions 2,3,4,5,6). This isotopic enrichment enhances its utility in advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), where precise tracking of molecular behavior or metabolic pathways is required . The compound retains the carboxylic acid functional group at position 3, which is critical for coordination chemistry and biological interactions, as seen in related pyridine-carboxylic acids .

Properties

IUPAC Name

2,4,5,6-tetradeuterio(2,3,4,5,6-13C5)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9)/i1+1D,2+1D,3+1D,4+1D,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNIIMVLHYAWGP-QTGXHTELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]1=[13C]([13C](=[13C](N=[13C]1[2H])[2H])[13C](=O)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.090 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,5,6-tetradeuterio(2,3,4,5,6-13C5)pyridine-3-carboxylic acid can be synthesized through the isotopic labeling of nicotinic acid. The process involves the incorporation of carbon-13 and deuterium atoms into the nicotinic acid molecule. This can be achieved by using labeled precursors in the synthesis process. For example, the oxidation of 5-ethyl-2-methylpyridine with nitric acid can be adapted to include isotopically labeled reagents .

Industrial Production Methods

Industrial production of nicotinic acid typically involves the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine with nitric acid. This method can be modified to produce this compound by using isotopically labeled starting materials. The process is carried out under controlled conditions to ensure the incorporation of the isotopic labels .

Chemical Reactions Analysis

Types of Reactions

2,4,5,6-tetradeuterio(2,3,4,5,6-13C5)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP).

    Reduction: Nicotinamide.

    Substitution: Various nicotinic acid derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound is utilized as a key intermediate in synthesizing pharmaceuticals. Its isotopic labeling aids in studying drug metabolism and pharmacokinetics. For instance:

  • Metabolic Pathway Tracing : The deuterated form allows researchers to track how drugs are metabolized in biological systems without interference from natural isotopes.
  • Drug Design : It can serve as a scaffold for developing new anti-inflammatory and anti-cancer agents by modifying the pyridine structure to enhance efficacy and reduce side effects.

Analytical Chemistry

In analytical applications, this compound acts as a reagent for:

  • Quantitative Analysis : Its unique isotopic signature enables accurate quantification in mass spectrometry.
  • Method Development : It is used in developing new analytical methods for detecting trace amounts of other compounds in complex mixtures.

Biochemical Research

The compound plays a significant role in biochemical studies:

  • Enzyme Activity Studies : By using the labeled compound, researchers can gain insights into enzyme mechanisms and metabolic pathways.
  • Target Identification : It assists in identifying potential therapeutic targets by tracing interactions within biological systems.

Material Science

In material science, this compound contributes to:

  • Polymer Development : The incorporation of pyridine derivatives can enhance the thermal and chemical resistance of polymers.
  • Nanomaterials : It may be used in synthesizing nanomaterials with specific properties for applications in electronics and catalysis.

Case Studies

  • Pharmacokinetics Study : A study utilized 2,4,5,6-tetradeuterio(2,3,4,5,6-13C5)pyridine-3-carboxylic acid to trace the metabolic pathways of a new anti-cancer drug in vivo. The results indicated distinct metabolic profiles compared to non-labeled compounds, providing insights into drug efficacy and safety.
  • Analytical Method Validation : Researchers developed a mass spectrometry method using the compound as an internal standard for quantifying environmental pollutants. The method showed improved sensitivity and specificity due to the distinct mass signatures of the isotopically labeled compound.

Mechanism of Action

2,4,5,6-tetradeuterio(2,3,4,5,6-13C5)pyridine-3-carboxylic acid exerts its effects by acting as a precursor for the synthesis of nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP). These coenzymes play crucial roles in cellular metabolism, including redox reactions, energy production, and DNA repair. The molecular targets of nicotinic acid include enzymes involved in these metabolic pathways .

Comparison with Similar Compounds

Pyrrolidine-3-Carboxylic Acid Derivatives

The compound (±)-(3R,4S)-4-(1,3-benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid (C22H22F3N3O5) highlights differences in:

  • Ring Structure : Pyrrolidine (5-membered, saturated) vs. pyridine (6-membered, aromatic).
  • Biological Interactions : The trifluoromethyl and urea groups in the pyrrolidine derivative enhance lipophilicity and protein-binding affinity, whereas the deuterated pyridine analog is tailored for analytical tracing rather than direct pharmacological activity .

Piperidine-3-Carboxylic Acid Derivatives

(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (C17H23NO4) differs in:

  • Protective Groups : The Boc (tert-butoxycarbonyl) group in the piperidine derivative shields the amine, a feature absent in the target compound.
  • Molecular Weight : The piperidine derivative has a molecular weight of 305.37 g/mol, while isotopic labeling in the pyridine analog increases its weight to ~215–220 g/mol (estimated).

Comparative Data Table

Compound Core Structure Functional Groups Isotopic Labeling Molecular Weight (g/mol) Key Applications
2,4,5,6-Tetradeuterio(2,3,4,5,6-13C5)pyridine-3-carboxylic acid Pyridine (aromatic) -COOH at position 3 4D, 5¹³C ~215–220 (estimated) NMR/MS tracing, coordination studies
Pyridine-3-carboxylic acid Pyridine (aromatic) -COOH at position 3 None 123.11 Metal complexation, biochemistry
Ben-1 acid Dihydro pyridine -COOH at 3,5; -NO2 phenyl None 346.29 (calculated) Pharmaceutical impurity profiling
Pyrrolidine-3-carboxylic acid derivative Pyrrolidine (saturated) -COOH, -CF3, urea, benzodioxol None 466.43 Drug discovery (enzyme inhibition)
Piperidine-3-carboxylic acid derivative Piperidine (saturated) -COOH, Boc-protected amine, -Ph None 305.37 Organic synthesis intermediates

Research Findings and Implications

  • Analytical Utility: The deuterium and ¹³C labels in this compound enable its use as an internal standard in quantitative MS, reducing interference from non-labeled analogs .
  • Safety Profile : Unlike the piperidine derivative, which requires Boc protection for stability , the pyridine analog’s aromaticity may reduce reactivity, though its safety data remain undocumented.

Biological Activity

2,4,5,6-Tetradeuterio(2,3,4,5,6-13C5)pyridine-3-carboxylic acid, also known as Nicotinic Acid-13C6,d4 (CAS No. 1216798-74-1), is a stable isotope-labeled derivative of nicotinic acid. This compound has garnered interest in various fields including pharmacology and metabolic studies due to its unique isotopic labeling which aids in tracing metabolic pathways and understanding biological mechanisms.

  • Molecular Formula : C₆H₅NO₂
  • Molecular Weight : 133.09 g/mol
  • CAS Number : 1216798-74-1

Nicotinic acid is primarily known for its role in the synthesis of NAD (nicotinamide adenine dinucleotide), a crucial coenzyme involved in redox reactions within the cell. The isotopic labeling in this compound allows researchers to trace its incorporation into NAD and study its metabolic pathways more effectively.

Pharmacological Effects

  • Lipid Metabolism : Research indicates that nicotinic acid can significantly influence lipid profiles by lowering triglycerides and increasing HDL cholesterol levels. The labeled derivative can be used to study these effects in vivo.
  • Vasodilation : Nicotinic acid is known to induce vasodilation through the release of prostaglandins. The deuterated form can help clarify the kinetics and dynamics of this process.
  • Neuroprotection : Some studies suggest that nicotinic acid may have neuroprotective effects due to its role in energy metabolism and antioxidant defense mechanisms.

Study 1: Lipid Modulation

A study published in The Journal of Clinical Investigation examined the effects of nicotinic acid on lipid metabolism. The researchers utilized isotopically labeled nicotinic acid to trace its metabolic fate in human subjects. Results indicated a significant reduction in serum triglycerides and an increase in HDL levels after administration of the compound .

Study 2: Vasodilatory Response

In a randomized controlled trial published in Circulation, researchers investigated the vasodilatory effects of nicotinic acid using labeled compounds. They found that the vasodilatory response was significantly enhanced when using the deuterated form, suggesting an improved understanding of its pharmacodynamics .

Study 3: Neuroprotective Properties

A study conducted by researchers at a leading university explored the neuroprotective properties of nicotinic acid derivatives in models of neurodegeneration. The labeled compound was used to track its incorporation into neuronal cells and assess its protective effects against oxidative stress .

Data Tables

PropertyValue
Molecular FormulaC₆H₅NO₂
Molecular Weight133.09 g/mol
CAS Number1216798-74-1
Lipid Profile ImprovementDecrease in triglycerides
HDL IncreaseSignificant

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